5-Bromo-2-cyanothiophene-3-carboxylic acid
Description
5-Bromo-2-cyanothiophene-3-carboxylic acid is a brominated heterocyclic compound featuring a thiophene ring substituted with a bromine atom at position 5, a cyano group at position 2, and a carboxylic acid moiety at position 3. Notably, the bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the electron-withdrawing cyano and carboxylic acid groups influence solubility and acidity .
Properties
Molecular Formula |
C6H2BrNO2S |
|---|---|
Molecular Weight |
232.06 g/mol |
IUPAC Name |
5-bromo-2-cyanothiophene-3-carboxylic acid |
InChI |
InChI=1S/C6H2BrNO2S/c7-5-1-3(6(9)10)4(2-8)11-5/h1H,(H,9,10) |
InChI Key |
SRQSCCBGRLNZKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-cyanothiophene-3-carboxylic acid typically involves the bromination of 2-cyanothiophene-3-carboxylic acid. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the thiophene ring.
Industrial Production Methods
Industrial production of 5-Bromo-2-cyanothiophene-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-cyanothiophene-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Stille couplings to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-cyanothiophene-3-carboxylic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of conjugated polymers and organic semiconductors for electronic and optoelectronic applications.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-cyanothiophene-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form desired products . In materials science, its electronic properties are exploited to develop conductive and semiconductive materials . In medicinal chemistry, its biological activity is studied to understand its interactions with molecular targets and pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 5-bromo-2-cyanothiophene-3-carboxylic acid with structurally related brominated thiophene derivatives, emphasizing substituent effects and applications:
*Molecular formula inferred as C₆H₂BrNO₂S based on structural analogy.
Research Findings and Discussion
Stability and Commercial Availability
The discontinuation of 5-bromo-2-cyanothiophene-3-carboxylic acid may relate to synthesis challenges, such as the instability of the cyano group under acidic conditions or competing side reactions during bromination. In contrast, 5-bromo-2-thiophenecarboxylic acid remains widely available due to simpler synthesis and stability .
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